molecular formula C12H5F3N2 B8326310 2-(2,4,6-Trifluorophenyl)nicotinonitrile

2-(2,4,6-Trifluorophenyl)nicotinonitrile

Cat. No.: B8326310
M. Wt: 234.18 g/mol
InChI Key: UUJBWWBTYZQIHO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenyl)nicotinonitrile is a fluorinated nicotinonitrile derivative characterized by a trifluoromethylphenyl substituent at the 2-position of the nicotinonitrile core. This compound is part of a broader class of nicotinonitrile derivatives studied for their diverse biological activities, including antimicrobial, anticancer, and fluorescence properties . The presence of fluorine atoms on the phenyl ring is hypothesized to enhance lipophilicity, metabolic stability, and electronic effects, which may contribute to its bioactivity .

Properties

Molecular Formula

C12H5F3N2

Molecular Weight

234.18 g/mol

IUPAC Name

2-(2,4,6-trifluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H5F3N2/c13-8-4-9(14)11(10(15)5-8)12-7(6-16)2-1-3-17-12/h1-5H

InChI Key

UUJBWWBTYZQIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=C(C=C2F)F)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

  • Fluorinated Derivatives: highlights that acylthioureas with 2,4,6-trifluorophenyl substituents exhibit potent anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. Fluorine’s electronegativity and small atomic radius likely enhance membrane penetration and target binding .
  • Chlorinated/Brominated Analogs: Kotb et al. (2009) demonstrated that nicotinonitriles with chlorophenyl or bromophenyl groups show moderate antimicrobial activity, but their efficacy is lower compared to fluorinated derivatives, possibly due to reduced lipophilicity .

Cytotoxicity and Anticancer Potential

  • Trifluorophenyl-Benzimidazoles: Compound 5j (2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone) exhibited pro-apoptotic effects against leukemia cells (CCRF-CEM), with cytotoxicity correlating with fluorine substitution .
  • Diphenylnicotinonitriles: 2-Amino-4,6-diphenylnicotinonitriles showed cytotoxicity against cancer cell lines (e.g., MCF-7), but their activity was less pronounced than fluorinated analogs, suggesting the trifluorophenyl group enhances target specificity .

Structural and Functional Comparisons

Table 1: Key Nicotinonitrile Derivatives and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
2-(2,4,6-Trifluorophenyl)nicotinonitrile 2-(2,4,6-F3C6H2) Antimicrobial, Potential Cytotoxicity High anti-biofilm activity against P. aeruginosa
6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile 6-(2,4-Cl2C6H3), 4-(4-FC6H4) Antimicrobial Moderate activity; lower potency than fluorinated analogs
2-Amino-4,6-diphenylnicotinonitrile 4,6-(C6H5)2 Cytotoxicity, Photophysical Moderate cytotoxicity; strong fluorescence
2-(3,4-Dichlorophenyl)nicotinonitrile 2-(3,4-Cl2C6H3) Anticancer Lower apoptosis induction vs. fluorinated analogs

Key Observations:

Fluorine vs. Chlorine/Bromine : Fluorinated derivatives consistently outperform chlorinated/brominated analogs in antimicrobial and cytotoxic assays, likely due to enhanced electronegativity and membrane permeability .

Substituent Position: The 2-position of the nicotinonitrile core appears critical for bioactivity, as seen in this compound’s superior anti-biofilm effects compared to 4- or 6-substituted analogs .

Physicochemical and ADMET Considerations

  • Photophysical Properties: Nicotinonitriles with aromatic substituents exhibit strong fluorescence, useful for imaging but may complicate therapeutic applications due to light sensitivity .

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